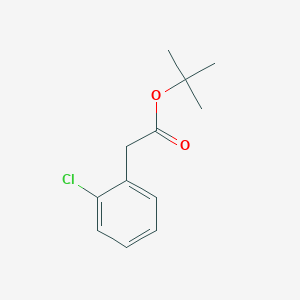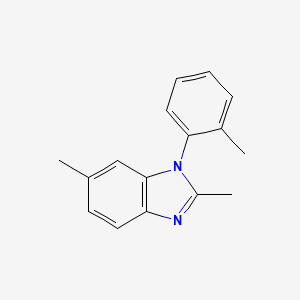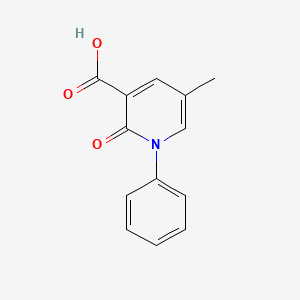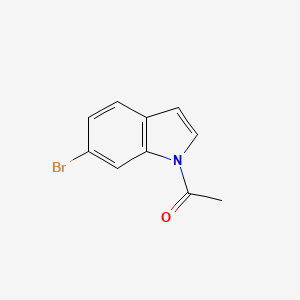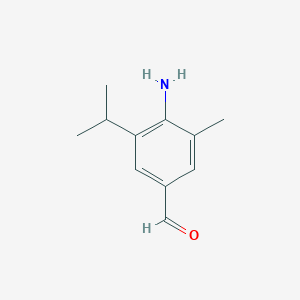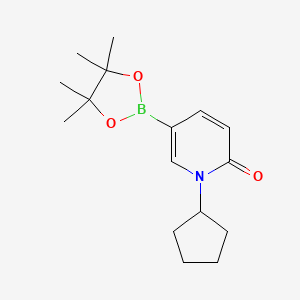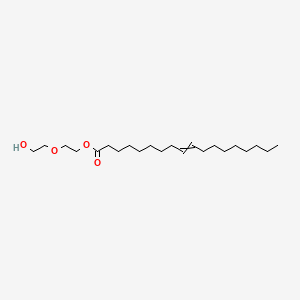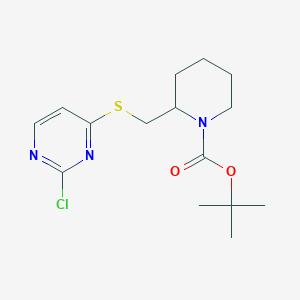
2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a sulfanylmethyl group, linked to a piperidine ring with a tert-butyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro and sulfanylmethyl groups. The piperidine ring is then synthesized and attached to the pyrimidine ring. Finally, the tert-butyl ester group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form a hydrogen-substituted pyrimidine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted pyrimidines.
科学的研究の応用
2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It can be explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro and sulfanylmethyl groups can participate in various chemical interactions, such as hydrogen bonding or covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have been synthesized and evaluated for their biological activities.
Uniqueness
2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chloro and sulfanylmethyl group on the pyrimidine ring, along with the piperidine and tert-butyl ester moieties, makes this compound versatile for various applications in research and industry.
特性
分子式 |
C15H22ClN3O2S |
|---|---|
分子量 |
343.9 g/mol |
IUPAC名 |
tert-butyl 2-[(2-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-9-5-4-6-11(19)10-22-12-7-8-17-13(16)18-12/h7-8,11H,4-6,9-10H2,1-3H3 |
InChIキー |
AWHTVLGIXQOLGF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=NC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile](/img/structure/B13980562.png)
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)
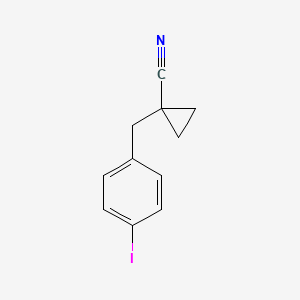
![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
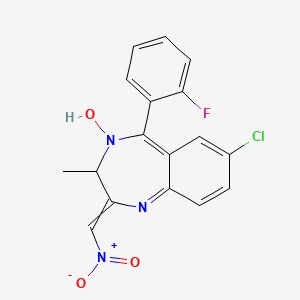
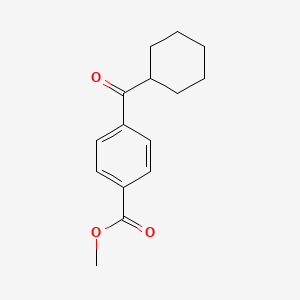
![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)
